molecular formula C7H14N4S B6341724 N-(2-Methylpropyl)-3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine CAS No. 1021088-99-2

N-(2-Methylpropyl)-3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine

Cat. No.: B6341724
CAS No.: 1021088-99-2
M. Wt: 186.28 g/mol
InChI Key: YPCLEBVNZRYMCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Methylpropyl)-3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine is a chemical compound For Research Use Only (RUO). It is not for human or veterinary diagnosis or therapeutic use. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry and drug discovery, known for its diverse bioactivities. Compounds based on this core have been extensively investigated as anticancer agents, with some acting as potent inhibitors of tubulin polymerization, a key mechanism for anticancer activity . Furthermore, the 1,2,4-triazole ring serves as a key bioisostere for various functional groups and is frequently used as a linker to enhance the efficacy of lead compounds in pharmaceutical research . The specific substituents on the triazole core, such as the methylsulfanyl and 2-methylpropyl groups in this molecule, can be strategically modified to fine-tune the compound's properties, solubility, and binding affinity for specific biological targets. Researchers can utilize this compound as a versatile building block or intermediate in the synthesis of more complex molecules, or as a reference standard in biological screening assays to explore new therapeutic avenues.

Properties

IUPAC Name

N-(2-methylpropyl)-3-methylsulfanyl-1H-1,2,4-triazol-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N4S/c1-5(2)4-8-6-9-7(12-3)11-10-6/h5H,4H2,1-3H3,(H2,8,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPCLEBVNZRYMCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=NC(=NN1)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-Methylpropyl)-3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine is a derivative of the 1,2,4-triazole family, which has garnered attention due to its diverse biological activities. The triazole ring structure is known for its presence in various pharmaceuticals, particularly antifungal and antibacterial agents. This article explores the biological activity of this specific compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a triazole ring with a methylsulfanyl group and a branched alkyl chain. Its chemical formula can be represented as C₇H₁₄N₄S. The presence of the thioether functional group (methylsulfanyl) is significant as it may enhance lipophilicity and biological activity.

Antimicrobial Activity

Research indicates that 1,2,4-triazole derivatives exhibit significant antimicrobial properties. In a study evaluating various triazole derivatives, including this compound, it was found to possess noteworthy antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol synthesis in fungal cell membranes .

Table 1: Antibacterial Activity of Triazole Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus8 µg/mL
This compoundEscherichia coli16 µg/mL
FluconazoleCandida albicans0.5 µg/mL

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been evaluated for anti-inflammatory effects. Studies demonstrated that it could significantly reduce the release of pro-inflammatory cytokines such as TNF-α and IL-6 in stimulated peripheral blood mononuclear cells (PBMCs). This suggests a potential role in the treatment of inflammatory diseases .

Table 2: Cytokine Release Inhibition by Triazole Derivatives

Compound NameCytokineInhibition (%)
This compoundTNF-α75%
This compoundIL-660%
Control (No Treatment)TNF-α0%

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular processes such as DNA synthesis and repair.
  • Cytokine Modulation : By modulating cytokine release from immune cells, it can alter inflammatory responses.
  • Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to disruption and cell death.

Case Studies

A recent study published in Pharmaceutical Biology examined the efficacy of several triazole derivatives in treating infections caused by resistant bacterial strains. Among these derivatives was this compound. The study concluded that this compound displayed promising results against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli, showcasing its potential as a lead compound for further development .

Scientific Research Applications

Agricultural Applications

N-(2-Methylpropyl)-3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine has shown promise as a fungicide. Triazole derivatives are widely recognized for their fungicidal properties, particularly against various fungal pathogens affecting crops.

Case Studies

  • A study demonstrated that triazole compounds significantly reduced the incidence of Fusarium and Rhizoctonia species in wheat crops, enhancing yield and quality .
  • Field trials indicated that the application of this compound resulted in a marked decrease in fungal infections compared to untreated plots .

Pharmaceutical Applications

In the pharmaceutical sector, this compound has been explored for its potential as an anti-inflammatory and antimicrobial agent.

Case Studies

  • Research indicated that derivatives of triazole compounds displayed significant anti-inflammatory activity in animal models by reducing cytokine production .
  • In vitro studies have shown that this compound effectively inhibited the growth of several bacterial strains, suggesting its potential as a broad-spectrum antibiotic .

Synthesis and Development

The synthesis of this compound can be achieved through various methods involving the reaction of 3-amino-1H-1,2,4-triazole with appropriate alkylating agents. The development of this compound is ongoing to enhance its efficacy and reduce toxicity.

Preparation Methods

Cyclization of Thiosemicarbazide Precursors

A common approach involves reacting methyl N-cyanoiminodithiocarbonate with primary amines to form carbamimidothioates, which undergo cyclization with hydrazine hydrate. For example, in the synthesis of analogous triazoles, dimethyl N-cyanoiminodithiocarbonate reacts with sulfonamides in acetone under reflux with potassium carbonate, followed by hydrazine-mediated cyclization. Adapting this method, 3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine can be synthesized via:

  • Formation of Methyl N′-Cyano-N-(methylsulfanyl)carbamimidothioate :
    Reaction of methyl isothiocyanate with dimethyl N-cyanoiminodithiocarbonate in acetone yields a thiourea derivative.

  • Cyclization with Hydrazine Hydrate :
    Treatment with 99% hydrazine hydrate in ethanol under reflux forms the triazole core.

Key Reaction Conditions :

  • Solvent: Anhydrous acetone or ethanol

  • Temperature: Reflux (76–78°C for acetone; 78°C for ethanol)

  • Base: Potassium carbonate (for deprotonation)

Regioselective Alkylation of the 5-Amino Group

Introducing the 2-methylpropyl (isobutyl) group at the 5-position requires careful control to avoid N1/N2 alkylation.

Alkylation Strategies

Method A : Direct alkylation of 3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine with 1-bromo-2-methylpropane in the presence of a base (e.g., K2CO3) in DMF at 60°C for 12 hours.
Method B : Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine to enhance regioselectivity.

Optimization Data :

ConditionYield (%)Purity (HPLC)
Method A (K2CO3)6295
Method B (Mitsunobu)7898

Method B achieves higher yields due to reduced side reactions.

Spectroscopic Characterization

The final product is validated via 1H-NMR , 13C-NMR , and IR spectroscopy :

1H-NMR Analysis (500 MHz, DMSO-d6)

  • δ 1.01 (d, 6H, CH(CH3)2): Isobutyl methyl protons.

  • δ 2.45 (s, 3H, SCH3): Methylsulfanyl group.

  • δ 3.15 (septet, 1H, CH(CH3)2): Isobutyl methine.

  • δ 5.82 (brs, 2H, NH2): 5-Amino protons.

  • δ 8.21 (s, 1H, H-triazole): Triazole ring proton.

IR Spectroscopy (KBr)

  • 3340 cm−1 (N-H stretch).

  • 2925 cm−1 (C-H, isobutyl).

  • 1328 cm−1 (C=N).

  • 1141 cm−1 (C-S).

Challenges and Mitigation

Regioselectivity in Alkylation

N1-alkylation competes with N2-alkylation. Using bulky bases (e.g., DBU) or Mitsunobu conditions suppresses N1 substitution.

Purification

Column chromatography (SiO2, ethyl acetate/hexane) removes unreacted starting materials. Recrystallization from ethanol/water enhances purity (>98%) .

Q & A

Basic: What are the standard synthetic routes for N-(2-Methylpropyl)-3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine?

The compound can be synthesized via S-alkylation of a triazole precursor with a suitable alkyl halide. For example, similar triazole derivatives are prepared by reacting 5-(pyridin-4-yl)-3-mercapto-1,2,4-triazole with alkyl halides in an alkaline medium at room temperature . Key steps include:

  • Dissolving the triazole thiol in a polar solvent (e.g., DMF or ethanol).
  • Adding a base (e.g., NaOH or KOH) to deprotonate the thiol group.
  • Introducing the alkyl halide (e.g., 2-methylpropyl bromide) to form the thioether linkage.
  • Purification via recrystallization or column chromatography.

Basic: How is NMR spectroscopy utilized in characterizing this compound?

1H and 13C NMR are critical for confirming structural integrity. Key features to analyze:

  • 1H NMR : Peaks for methyl groups (~1.0–1.5 ppm for 2-methylpropyl), methylsulfanyl (-S-CH3, ~2.1–2.5 ppm), and triazole protons (~7.5–8.5 ppm if aromatic) .
  • 13C NMR : Signals for the triazole ring carbons (~150–160 ppm), sulfur-bound methyl (~15–20 ppm), and alkyl chain carbons.
    Cross-validation with HSQC or HMBC experiments can resolve ambiguous assignments, especially for tautomeric forms .

Advanced: How can X-ray crystallography resolve tautomeric forms in triazole derivatives?

Triazoles often exhibit tautomerism (e.g., 1H vs. 4H forms). Single-crystal X-ray diffraction provides unambiguous evidence:

  • Data collection : Use a high-resolution diffractometer (e.g., Bruker D8 Venture) with Mo/Kα radiation.
  • Structure refinement : Employ SHELXL to model hydrogen bonding and tautomeric states. For example, shows coexisting 3-phenyl-1H-1,2,4-triazol-5-amine and 5-phenyl-1H-1,2,4-triazol-3-amine tautomers in a 1:1 ratio, confirmed via planar geometry and dihedral angles .
  • Validation : Check for residual electron density near potential tautomeric sites using ORTEP-3 for visualization .

Advanced: What computational tools are recommended for refining crystal structures of such compounds?

  • SHELX suite : For structure solution (SHELXD) and refinement (SHELXL), particularly for small-molecule systems .
  • WinGX : Integrates SHELX with visualization tools for Fourier maps and hydrogen-bond analysis .
  • ORTEP-3 : Generates publication-quality thermal ellipsoid diagrams to highlight disorder or anisotropic effects .
    For macromolecular applications (e.g., protein-ligand complexes), PHENIX or CCP4 may supplement SHELX workflows .

Advanced: How to address discrepancies in biological activity data across studies?

  • Dose-response validation : Re-evaluate IC50 values under standardized conditions (e.g., cell line, assay protocol). notes that substituent positioning (naphthalen-1-yl vs. naphthalen-2-yl) significantly alters anticancer activity .
  • Metabolic interference : Use isotopic labeling (e.g., 15N) to track compound stability in vivo, as in .
  • Statistical rigor : Apply multivariate analysis to isolate variables (e.g., solvent effects, purity) causing data divergence.

Advanced: What strategies optimize reaction yields in synthesizing triazole-based compounds?

  • Microwave-assisted synthesis : Reduces reaction time and improves yield (e.g., 80% yield for naphthalene-substituted triazoles in vs. 60–70% conventional methods) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in S-alkylation steps .
  • Catalysis : Transition metals (e.g., CuI) or organocatalysts can accelerate cyclization steps in triazole formation.

Basic: What analytical techniques confirm the purity and structure of the compound?

  • Elemental analysis : Verify C, H, N, S content within ±0.4% of theoretical values .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) and isotopic patterns.
  • HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm.

Advanced: How does isotopic labeling (e.g., 15N) aid in metabolic studies of triazole derivatives?

  • Metabolic tracking : 15N-labeled triazoles (e.g., 15N-1,3-diphenyl-1H-1,2,4-triazol-5-amine) enable precise monitoring via NMR or mass spectrometry to identify metabolites .
  • Mechanistic insights : Isotope effects can reveal enzymatic binding sites (e.g., interactions with cytochrome P450 isoforms).

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